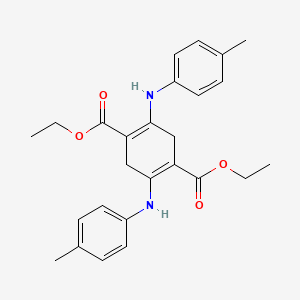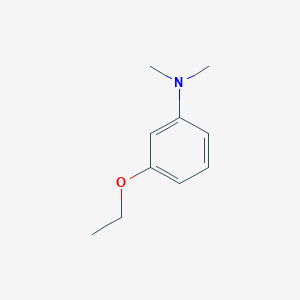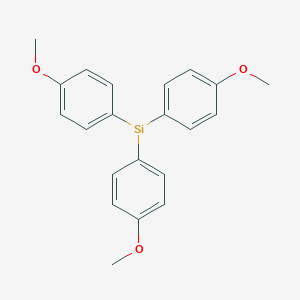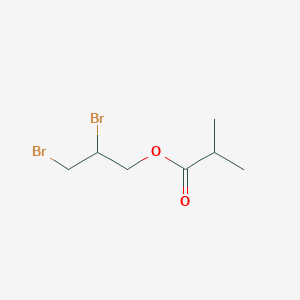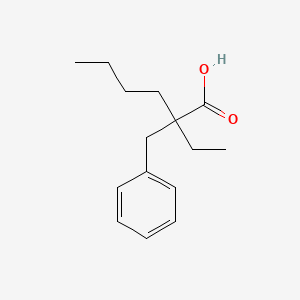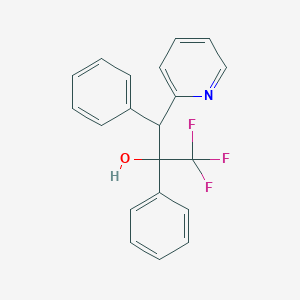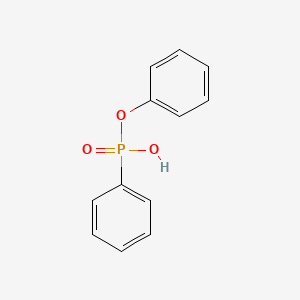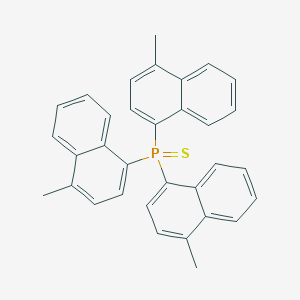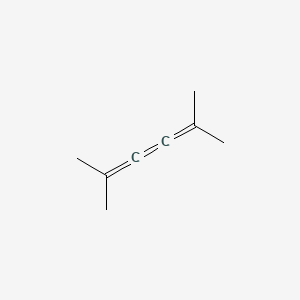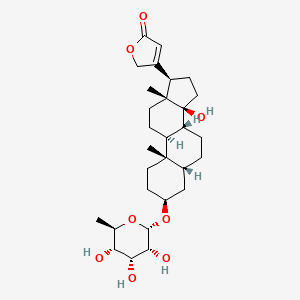
Ascleposid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascleposid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a naturally occurring glycoside found in certain plant species and has been the subject of extensive research due to its unique properties and potential benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ascleposid typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol. The purified compound is then subjected to various chemical reactions to obtain the desired form of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using techniques such as chromatography. The process is optimized to ensure high yield and purity of the compound. Advanced methods such as supercritical fluid extraction and microwave-assisted extraction are also employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ascleposid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Ascleposid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products.
Mécanisme D'action
The mechanism of action of Ascleposid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, leading to its observed biological effects. The compound binds to specific receptors and enzymes, altering their activity and resulting in therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Ascleposid is compared with other similar glycosides, highlighting its unique properties. Similar compounds include:
Digitoxin: Another glycoside with cardiac effects.
Strophanthin: Known for its use in treating heart conditions.
Ouabain: A glycoside with similar biological activities.
This compound stands out due to its unique molecular structure and diverse range of applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
3080-19-1 |
|---|---|
Formule moléculaire |
C29H44O8 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h12,15,17-21,23-26,31-34H,4-11,13-14H2,1-3H3/t15-,17-,18+,19-,20+,21-,23-,24-,25-,26-,27+,28-,29+/m1/s1 |
Clé InChI |
WQMLFJWIKARBFW-DWWCTUHQSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


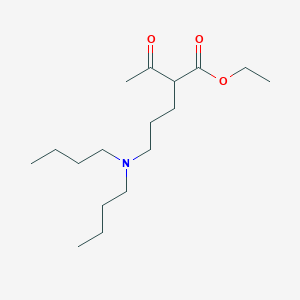
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)

